molecular formula C10H18ClNO B12600928 1-Butyl-5-(chloromethyl)-4-methylpyrrolidin-2-one CAS No. 647027-82-5

1-Butyl-5-(chloromethyl)-4-methylpyrrolidin-2-one

Cat. No.: B12600928
CAS No.: 647027-82-5
M. Wt: 203.71 g/mol
InChI Key: SEOIUUDVUHWIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-5-(chloromethyl)-4-methylpyrrolidin-2-one is a chemical compound with a unique structure that includes a pyrrolidinone ring substituted with butyl, chloromethyl, and methyl groups

Preparation Methods

The synthesis of 1-Butyl-5-(chloromethyl)-4-methylpyrrolidin-2-one typically involves the reaction of 4-methylpyrrolidin-2-one with butyl chloride and chloromethylating agents under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-Butyl-5-(chloromethyl)-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The chloromethyl group can be hydrolyzed to form hydroxymethyl derivatives.

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Butyl-5-(chloromethyl)-4-methylpyrrolidin-2-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Butyl-5-(chloromethyl)-4-methylpyrrolidin-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Butyl-5-(chloromethyl)-4-methylpyrrolidin-2-one can be compared with similar compounds such as:

    1-Butyl-5-(chloromethyl)-1H-tetrazole: Both compounds contain a butyl and chloromethyl group, but differ in their core structures.

    1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole: This compound has a similar substitution pattern but a different heterocyclic core.

The uniqueness of this compound lies in its specific substitution pattern on the pyrrolidinone ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

647027-82-5

Molecular Formula

C10H18ClNO

Molecular Weight

203.71 g/mol

IUPAC Name

1-butyl-5-(chloromethyl)-4-methylpyrrolidin-2-one

InChI

InChI=1S/C10H18ClNO/c1-3-4-5-12-9(7-11)8(2)6-10(12)13/h8-9H,3-7H2,1-2H3

InChI Key

SEOIUUDVUHWIMT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C(CC1=O)C)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.